molecular formula C10H18BrNO3 B6156793 tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate CAS No. 2228450-34-6

tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B6156793
CAS No.: 2228450-34-6
M. Wt: 280.2
InChI Key:
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Description

tert-Butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with a brominating agent. One common method is to use phosphorus tribromide or hydrobromic acid in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine atom, to form the corresponding hydroxyethyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

  • Substitution reactions yield various azetidine derivatives.
  • Oxidation reactions yield carbonyl-containing azetidines.
  • Reduction reactions yield hydroxyethyl azetidines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used to synthesize compounds with potential antiviral, antibacterial, or anticancer properties .

Industry: In the chemical industry, this compound is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific bioactive molecule it is used to synthesize. Generally, the compound can interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Comparison:

Conclusion

tert-Butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, medicinal chemistry, and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "tert-butyl azetidine-1-carboxylate", "2-bromoethanol", "potassium carbonate", "DMF", "THF", "triethylamine", "acetic anhydride", "sodium bicarbonate", "brine", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: tert-butyl azetidine-1-carboxylate is reacted with 2-bromoethanol in the presence of potassium carbonate and DMF to yield tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate.", "Step 2: The resulting product from step 1 is then treated with triethylamine and acetic anhydride in THF to form the corresponding acetyl derivative.", "Step 3: The acetyl derivative is then hydrolyzed using sodium bicarbonate and water to remove the acetyl group and regenerate the hydroxyl group.", "Step 4: The resulting product is then washed with brine and dried over magnesium sulfate.", "Step 5: The final product is obtained by evaporating the solvent and recrystallizing the residue from ethyl acetate." ] }

CAS No.

2228450-34-6

Molecular Formula

C10H18BrNO3

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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